
1,4-Cyclohexanedimethanol
Overview
Description
1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol with the molecular formula C₈H₁₆O₂, consisting of cis and trans isomers in a typical commercial ratio of 30:70 . It is a key monomer in synthesizing high-performance polyesters, polycarbonates, and polyurethanes. CHDM’s non-planar cyclohexane ring enhances thermal stability, mechanical strength, and chemical resistance in polymers, making it critical for applications in packaging, automotive coatings, and biomedical devices . Its boiling point ranges from 284–288°C, and it exists as a white waxy solid at room temperature .
Preparation Methods
1,4-Cyclohexanedimethanol is industrially produced through the catalytic hydrogenation of dimethyl terephthalate. This process involves two main steps:
Conversion of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate: This step involves the hydrogenation of dimethyl terephthalate using a catalyst such as copper chromite. The reaction is conducted at elevated temperatures and pressures. [ \text{C}_6\text{H}_4(\text{CO}_2\text{CH}_3)_2 + 3\text{H}_2 \rightarrow \text{C}{10}(\text{CO}_2\text{CH}_3)_2 ]
Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate to this compound: The dimethyl 1,4-cyclohexanedicarboxylate is further hydrogenated to produce this compound. [ \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 + 4\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CH}_2\text{OH})_2 + 2\text{CH}_3\text{OH} ] This process typically uses a copper-based catalyst
Chemical Reactions Analysis
Isomerization and Separation
CHDM exists as cis (30%) and trans (70%) isomers in commercial mixtures. Adjusting isomer ratios is critical for polymer properties.
Isomerization Methods
-
Separation : Trans isomer (melting point 67°C) is selectively crystallized from molten mixtures and separated via centrifugation .
Stability and Environmental Reactivity
Hydrolysis and Degradation
Condition | Result | Source |
---|---|---|
Acidic/Neutral/Basic (50°C, 5 days) | No hydrolysis observed | OECD Report |
Biodegradation (OECD 302B) | 98% degradation in 19 days | OECD Report |
Environmental Distribution (Level III Fugacity Model)
Compartment | Distribution (%) |
---|---|
Soil | 70.0 |
Water | 29.8 |
Air | 0.081 |
Sediment | 0.07 |
Reactivity in Polymerization
CHDM’s hydroxyl groups participate in polycondensation reactions:
-
Polyester Synthesis : Reacted with dicarboxylic acids (e.g., terephthalic acid) to form high-performance polyesters with enhanced thermal stability .
-
Epoxy Resins : Reaction with epichlorohydrin yields epoxy monomers, though detailed mechanisms remain proprietary .
Example Reaction :
Industrial-Scale Optimization
Continuous Hydrogenation
-
Eliminates isomerization steps by maintaining high trans-CHDA ratios during hydrogenation .
-
Reduces energy loss and simplifies purification.
Catalyst Performance
Catalyst | Trans Isomer Yield | Notes |
---|---|---|
Cu/Zn/Al | 85–91% | Preferred for low byproduct formation |
Ruthenium | <70% | Lower efficiency in cis-trans isomerization |
Scientific Research Applications
Chemical Properties and Isomerism
1,4-Cyclohexanedimethanol exists in two isomeric forms: cis and trans. The trans isomer is particularly valued for its higher melting point and superior physical properties, making it more suitable for industrial applications. The compound's chemical structure allows it to participate in various reactions, enhancing its utility in synthesis and formulation processes.
Industrial Applications
1. Polymer Production
CHDM is primarily used as a raw material in the synthesis of polyesters, especially polyethylene terephthalate (PET). Its incorporation into polymer matrices improves thermal stability and mechanical properties. The trans isomer of CHDM enhances the dyeing properties of fibers without significantly lowering the melting point of the polymer, which is crucial for commercial textile applications .
Application Area | Specific Use | Benefits |
---|---|---|
Polyester Resins | Production of PET | Improved thermal stability |
Textiles | Fiber production | Enhanced dyeing properties |
Coatings | Protective coatings | Increased durability |
2. Pharmaceutical Industry
In pharmaceuticals, CHDM serves as an intermediate in the synthesis of various drugs and therapeutic agents. Its structural characteristics facilitate the development of compounds with specific biological activities. Research indicates that CHDM can be utilized to create drug delivery systems that enhance bioavailability and therapeutic efficacy .
3. Specialty Chemicals
CHDM is also employed in the formulation of specialty chemicals such as plasticizers, surfactants, and lubricants. Its ability to modify the physical properties of formulations makes it a valuable additive in many chemical processes .
Case Studies
Case Study 1: Polyester-Based Advanced Thin Films
Recent studies have demonstrated the application of CHDM in developing polyester-based advanced thin films for use in electronics and packaging. These films exhibit excellent barrier properties and mechanical strength, making them suitable for high-performance applications .
Case Study 2: Upcycling of PET to CHDM
A novel multistage relay process has been developed to convert waste PET directly into high-value-added CHDM. This process not only addresses waste management issues but also provides a sustainable pathway for producing CHDM from recycled materials .
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedimethanol primarily involves its role as a monomer in polymerization reactions. The hydroxyl groups participate in condensation reactions with carboxylic acids or their derivatives, forming ester linkages. This process results in the formation of long polymer chains, which impart desirable properties to the resulting polyesters, such as thermal stability, mechanical strength, and resistance to solvents .
Comparison with Similar Compounds
Thermal and Mechanical Properties
Polyethylene Terephthalate (PET) vs. CHDM-Modified Polyesters
- PET : Glass transition temperature (Tg) = 80°C, melting temperature (Tm) = 260°C .
- CHDM-Based PCT (Polycyclohexylene Terephthalate) : Tg = 88°C, Tm = 300°C, with superior tensile strength and barrier properties .
- PETG (CHDM-Modified PET Copolymer) : Reduced crystallinity compared to PET, improved processability, and enhanced clarity .
Key Insight : CHDM’s rigid cyclohexane ring increases chain stiffness, raising Tg and Tm while maintaining transparency in copolymers like PETG .
Comparison with Aliphatic Diols (Ethylene Glycol, Neopentyl Glycol)
- Ethylene Glycol (EG) : Produces PET with lower thermal stability. CHDM substitution in PETG improves hydrolytic stability and outdoor durability .
- Neopentyl Glycol (NPG) : Imparts rigidity but lacks CHDM’s cyclic structure, resulting in lower chemical resistance in coatings .
Data Table 1: Thermal Properties of CHDM-Based Polymers vs. Alternatives
Polymer | Tg (°C) | Tm (°C) | Key Application |
---|---|---|---|
PET | 80 | 260 | Packaging, fibers |
PCT (CHDM-based) | 88 | 300 | Automotive, electronics |
PETG (CHDM/EG copolymer) | 81 | 225 | Medical devices, films |
PLGA (Aliphatic) | 45–55 | N/A | Biodegradable implants |
Chemical Resistance and Biocompatibility
CHDM vs. 1,4-Cyclohexanedicarboxylic Acid (CHDA)
- CHDA : Used with CHDM in polycondensation to form PCCD (polycyclohexylene cyclohexanedicarboxylate). CHDA’s stable cis/trans cyclohexane ring complements CHDM’s diol structure, enhancing polymer crystallinity .
- Enzymatic Synthesis : Poly(CHDM itaconate) exhibits biocompatibility, making it suitable for biomedical applications, unlike many CHDA-based polymers .
Polyoxalates: CHDM vs. PLGA
- CHDM-Based Polyoxalates : Degrade faster in aqueous environments (half-life < PLGA) due to reduced electron-withdrawing effects, ideal for controlled drug delivery .
- PLGA : Slower degradation limits rapid-release applications .
Application-Specific Performance
Coatings and Adhesives
- CHDM Diacrylates: Liquid diacrylates derived from CHDM isomers (e.g., UNOXOL™) offer superior scratch resistance and solubility compared to solid 1,4-cyclohexanedimethanol diacrylates .
- Competitors : Tripropylene glycol diacrylate (TPGDA) and hexanediol diacrylate (HDDA) lack CHDM’s balance of hardness and flexibility .
Polycarbonates
- CHDM/Isosorbide Copolymers (e.g., Durabio-PC) : Improved toughness and processability compared to rigid aliphatic polycarbonates .
Market and Industrial Relevance
Global CHDM Market :
- Projected to grow from USD 3.05 billion (2023) to USD 4.29 billion by 2030 (CAGR 5%) .
- Key players: Eastman Chemical, Mitsubishi Chemical, BASF SE .
Competitive Advantages :
- CHDM’s versatility in polyesters, coatings, and biomedical materials drives demand over niche diols like 1,4-butanediol or isosorbide .
Biological Activity
1,4-Cyclohexanedimethanol (CHDM) is a chemical compound with the formula CHO. It is primarily utilized in the production of polyesters and as an intermediate in various chemical syntheses. This article delves into its biological activity, including toxicity studies, genotoxicity assessments, and its metabolic pathways.
This compound exists in two isomeric forms: cis and trans. The trans isomer has a higher melting point (67°C) compared to the cis isomer (43°C), which influences its applications in polymer production. The trans form is often preferred for creating polyesters due to its thermal stability and mechanical properties .
Acute Toxicity
The acute oral LD50 of this compound in rats ranges between 3200 and 6400 mg/kg body weight . Observed effects included slight prostration and vasodilatation, indicating a moderate level of toxicity .
No Observed Adverse Effect Levels (NOAEL)
In chronic exposure studies, the NOAEL was determined to be 479 mg/kg bw for males and 754 mg/kg bw for females , suggesting that at these doses, no significant adverse effects were observed .
Genotoxicity Assessments
This compound has undergone various genotoxicity tests:
- Bacterial Reverse Mutation Assay : This test involved multiple strains of Salmonella typhimurium, where CHDM was found to be negative for mutagenicity both with and without metabolic activation.
- In Vitro Chromosomal Aberration Test : Conducted using Chinese hamster lung cells, this test also returned negative results for chromosomal aberrations.
- In Vivo Tests : Studies on rat bone marrow cells indicated no significant increase in chromosome aberrations or polyploidy .
These results collectively suggest that this compound is not genotoxic under the conditions tested.
Metabolic Pathways
Recent research has highlighted potential biosynthetic pathways for producing this compound. These pathways involve microbial organisms engineered to express specific enzymes that facilitate the conversion of renewable feedstocks into CHDM. Key enzymes identified include p-toluate monooxygenase and p-hydroxymethyl benzoate reductase, which are integral to the metabolic processes leading to CHDM synthesis .
Polyester Production
This compound is extensively used in the production of polyesters due to its ability to enhance thermal properties and mechanical strength. For instance, it has been utilized in creating polyethylene-1,4-cyclohexanedicarboxylate (PECHD) from recycled PET materials, showcasing its role in sustainable materials science .
Environmental Impact
Studies have explored the environmental implications of CHDM usage, particularly concerning its biodegradability and potential effects on ecosystems. Research indicates that while CHDM itself exhibits low toxicity, its degradation products may have varying environmental impacts depending on concentration levels .
Summary of Findings
The biological activity of this compound reveals a compound with moderate toxicity but no significant genotoxic effects. Its applications in polyester production are notable, especially in sustainable practices involving recycling. Ongoing research into its biosynthetic pathways may further enhance its utility in industrial applications.
Property | Value |
---|---|
Chemical Formula | CHO |
Acute Oral LD50 | 3200 - 6400 mg/kg |
NOAEL (Males) | 479 mg/kg |
NOAEL (Females) | 754 mg/kg |
Melting Point (cis) | 43°C |
Melting Point (trans) | 67°C |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for producing 1,4-cyclohexanedimethanol (CHDM) in laboratory settings?
CHDM is primarily synthesized via catalytic hydrogenation of terephthalic acid derivatives. A common method involves hydrogenating dimethyl terephthalate (DMT) or terephthalic acid using heterogeneous catalysts like ruthenium or platinum supported on carbon or alumina. Reaction conditions (e.g., 150–200°C, 50–100 bar H₂) and catalyst selectivity significantly influence yield and cis/trans isomer ratios . Alternative routes include cyclohexanedicarboxylic acid reduction, though this is less common due to scalability challenges .
Q. How is CHDM characterized structurally and chemically in academic research?
Key characterization methods include:
- Spectroscopy : IR spectroscopy identifies hydroxyl (-OH) and cyclic alkane stretches (C-H bending at ~700–800 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks at m/z 144.2114 confirm the molecular weight, while fragmentation patterns distinguish isomers .
- Chromatography : HPLC or GC-MS resolves cis/trans isomer mixtures, critical for polymer property analysis .
Q. What role does CHDM play as a comonomer in polyester synthesis?
CHDM enhances polymer rigidity and thermal stability due to its cycloaliphatic structure. In polyesters, it is copolymerized with diacids (e.g., adipic acid, terephthalic acid) via melt polycondensation. Catalyst systems like titanium(IV) butoxide or antimony trioxide are used at 220–280°C under vacuum to achieve high molecular weights. The cis/trans ratio of CHDM influences crystallinity and glass transition temperature (Tg) .
Advanced Research Questions
Q. How can catalyst design optimize the hydrogenation of terephthalic acid to CHDM?
Recent studies focus on bimetallic catalysts (e.g., Ru-Pt/C) to improve selectivity and reduce byproducts. For example, doping Ru with Sn increases electron density, favoring full hydrogenation of aromatic rings over partial reduction. Catalyst supports (e.g., mesoporous silica vs. activated carbon) also affect pore diffusion and active site accessibility. Advanced characterization techniques like in-situ FTIR and XPS are used to monitor reaction pathways and deactivation mechanisms .
Q. What enzymatic strategies enable sustainable production of CHDM derivatives?
Engineered alcohol oxidases (AOX) can oxidize CHDM to 1,4-cyclohexanedicarboxaldehyde (CHDA), a precursor for high-value compounds. For instance, Pichia pastoris-expressed AOX variants with FAD cofactors achieve >90% conversion under mild conditions (30°C, pH 7.0). Directed evolution of substrate-binding pockets improves activity toward bulky cycloaliphatic substrates .
Q. How do cis/trans isomer ratios of CHDM impact polymer mechanical properties?
Higher trans-isomer content increases polymer crystallinity and tensile strength. For example, in poly(this compound adipate), a 70:30 trans/cis ratio yields a Tg of 45°C and Young’s modulus of 1.2 GPa, compared to 35°C and 0.8 GPa for a 50:50 ratio. Isomer ratios are controlled via hydrogenation conditions (e.g., solvent polarity, H₂ pressure) and quantified using NMR integration .
Q. How can contradictory data on CHDM-based polymer thermal stability be resolved?
Discrepancies in thermal degradation temperatures (e.g., 250–300°C) often arise from differences in:
- End-group chemistry : Acetylated vs. hydroxyl-terminated polyesters.
- Testing methods : TGA under N₂ vs. air alters oxidation pathways.
- Comonomer selection : Adipic acid vs. succinic acid alters backbone flexibility. Standardizing synthesis protocols (e.g., catalyst purity, drying conditions) and reporting detailed experimental parameters (heating rate, sample mass) improves reproducibility .
Q. What strategies enable CHDM-based hydrogels for biomedical applications?
CHDM-derived diacrylates (e.g., 1,3/1,4-CHDMDA) are crosslinked via UV polymerization to form hydrogels with tunable swelling ratios. For drug delivery, methacrylated CHDM is copolymerized with PEG-diacrylate, achieving sustained release kinetics (e.g., 80% payload release over 72 hours). Cytocompatibility is validated via ISO 10993-5 assays using fibroblast cell lines .
Q. Methodological Notes
- Data Contradiction Analysis : Compare DSC thermograms and XRD patterns across studies to identify crystallinity-driven property variations .
- Experimental Design : Use DOE (Design of Experiments) to optimize catalyst loading and reaction time for hydrogenation .
- Advanced Characterization : Employ TOF-SIMS for surface analysis of CHDM-based coatings .
Properties
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMQCDZDWXUDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026712, DTXSID00274143, DTXSID60274144 | |
Record name | 1,4-Cyclohexanedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,4-Cyclohexanedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,4-Cyclohexanedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |
Record name | 1,4-Cyclohexanedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedimethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2814 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
286 °C (cis-isomer), 283 °C (trans-isomer) | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
166 °C, 330 °F OC | |
Record name | 1,4-Cyclohexanedimethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2814 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0381 at 25 °C/4 °C | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5 (Air = 1) | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.08X10-4 mm Hg at 25 °C | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, White waxy solid | |
CAS No. |
105-08-8, 3236-47-3, 3236-48-4 | |
Record name | 1,4-Cyclohexanedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1,4-Cyclohexanedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanedimethanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,4-Cyclohexanedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,4-Cyclohexanedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-1,4-ylenedimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
43 °C (cis-isomer), 67 °C (trans-isomer) | |
Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.